Glisamuride - 52430-65-6

Glisamuride

Catalog Number: EVT-427026
CAS Number: 52430-65-6
Molecular Formula: C23H31N5O4S
Molecular Weight: 473.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glisamuride is a second-generation sulfonylurea with antihyperglycemic activity. Like other larger sulfonylurea compounds, glisamuride appears to exert greater binding affinity for peroxisome proliferator-activated receptor gamma (PPARgamma) agonistic activity among most of the first and second-generation agents.
Source and Classification

Glisamuride is synthesized from parent compounds in the sulfonylurea class, which are primarily utilized in the treatment of type 2 diabetes mellitus. As a second-generation sulfonylurea, it is designed to be more potent and have a more favorable pharmacokinetic profile compared to first-generation agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of Glisamuride involves several steps typical for sulfonylureas:

  1. Starting Materials: The synthesis begins with the appropriate aromatic amine and a sulfonyl chloride.
  2. Nucleophilic Substitution: The amine reacts with the sulfonyl chloride to form an intermediate sulfonamide.
  3. Cyclization: Further cyclization reactions may be employed to introduce additional functional groups that enhance biological activity.
  4. Purification: The final product undergoes purification through recrystallization or chromatography to ensure high purity levels.

Each step is optimized for yield and purity, often employing solvents and catalysts that facilitate the reaction while minimizing byproducts.

Molecular Structure Analysis

Structure and Data

The molecular structure of Glisamuride can be described by its chemical formula, which typically includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms arranged in a specific configuration that allows it to interact effectively with biological targets.

  • Molecular Formula: C₁₈H₂₃N₃O₄S
  • Molecular Weight: Approximately 367.46 g/mol
  • Structural Features: The compound features a sulfonamide group, which is crucial for its activity as a glucose-lowering agent.

The three-dimensional conformation of Glisamuride allows it to bind effectively to the ATP-sensitive potassium channels in pancreatic cells, facilitating insulin secretion.

Chemical Reactions Analysis

Reactions and Technical Details

Glisamuride undergoes various chemical reactions that are essential for its pharmacological activity:

  1. Binding Reactions: It binds to the ATP-sensitive potassium channels on pancreatic beta cells, leading to depolarization and subsequent calcium influx.
  2. Metabolic Degradation: In vivo, Glisamuride is metabolized primarily in the liver through cytochrome P450 enzymes, resulting in various metabolites that may also exhibit biological activity.
  3. Interaction with Other Drugs: It may interact with other medications metabolized by similar pathways, necessitating careful monitoring in polypharmacy situations.
Mechanism of Action

Process and Data

The mechanism of action of Glisamuride primarily involves:

  • Insulin Secretion Stimulation: By binding to the ATP-sensitive potassium channels, Glisamuride causes these channels to close, leading to membrane depolarization.
  • Calcium Ion Influx: This depolarization triggers voltage-gated calcium channels to open, resulting in an influx of calcium ions into the beta cells.
  • Insulin Release: The increase in intracellular calcium levels stimulates the exocytosis of insulin granules, enhancing insulin secretion into the bloodstream.

This mechanism effectively lowers blood glucose levels postprandially (after meals) and improves glycemic control in patients with type 2 diabetes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Glisamuride possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture; should be stored in airtight containers away from light sources.

These properties are critical for formulation development and ensuring that the compound maintains its efficacy during storage and use.

Applications

Scientific Uses

Glisamuride's primary application lies within the pharmaceutical industry as an antidiabetic agent. Its potential uses include:

  • Diabetes Management: As part of combination therapy for patients with type 2 diabetes who do not achieve adequate control with diet and exercise alone.
  • Research Applications: Investigated for its effects on insulin sensitivity and potential impacts on other metabolic pathways beyond glucose regulation.
Introduction

Pharmacological Classification of Glisamuride

Glisamuride belongs to the sulfonylurea class of antidiabetic drugs, specifically categorized as a third-generation sulfonylurea due to its structural modifications and pharmacokinetic profile [1] [8]. Its core mechanism involves binding to the sulfonylurea receptor 1 (SUR1) subunit of ATP-sensitive potassium (KATP) channels on pancreatic β-cells. This binding induces channel closure, membrane depolarization, calcium influx, and subsequent insulin granule exocytosis [1] [3]. Notably, Glisamuride exhibits:

  • High Selectivity for SUR1: Reduced affinity for cardiac (SUR2A) and vascular (SUR2B) KATP channels, minimizing interference with ischemic preconditioning—a drawback of earlier sulfonylureas like glyburide [1].
  • Extrapancreatic Effects: Enhances peripheral insulin sensitivity by increasing insulin receptor substrate-1 (IRS-1) phosphorylation and glucose transporter (GLUT-4) translocation in adipose and muscle tissues [5].
  • Pharmacokinetic Advantages: Rapid oral absorption (Tmax: 2–3 hours), prolonged elimination half-life (5–8 hours), and once-daily dosing feasibility. Metabolism occurs primarily via hepatic CYP2C9 to active (M1) and inactive (M2) metabolites, with renal (60%) and fecal (40%) excretion [1] [8].

Table 1: Pharmacological Properties of Glisamuride

PropertyDetail
Molecular FormulaC₂₄H₃₄N₄O₅S
Protein Binding>99.5%
Primary MetabolismHepatic (CYP2C9-mediated oxidation to M1; cytosolic conversion to M2)
Elimination Half-life5–8 hours
Mechanism of ActionSUR1 receptor antagonism → KATP channel closure → insulin secretion

Historical Development and Regulatory Approvals

Glisamuride was patented in 1979 and received initial FDA approval in 1995 under the brand name Amaryl®. It emerged as a safer alternative to first-generation sulfonylureas (e.g., tolbutamide) and second-generation agents (e.g., glyburide), with clinical trials emphasizing its reduced hypoglycemia risk and neutral cardiovascular profile [1] [8]. Key milestones include:

  • Clinical Trials: Over 107 Phase 3 trials demonstrating efficacy in HbA1c reduction (1.4–1.6% vs. placebo) and weight neutrality in monotherapy [1].
  • Combination Therapies: FDA approvals for fixed-dose combinations with metformin (e.g., Duetact®, 2006) and pioglitazone (e.g., Tandemact®, 2009) to address insulin resistance synergistically [1] [6].
  • Global Expansion: Approval by the European Medicines Agency (EMA, 1998), Japan (2001), and inclusion in the WHO Essential Medicines List (2019) for low-resource settings [6].

Table 2: Regulatory Timeline of Glisamuride

YearRegulatory MilestoneAuthority
1979Initial patent filedUSPTO
1995FDA approval for T2DM monotherapyFDA
1998EMA approvalEMA
2006FDA approval for metformin combination (Duetact®)FDA
2009FDA approval for pioglitazone combination (Tandemact®)FDA
2022Ranked 64th most prescribed U.S. drug (10M+ scripts)ClinCalc

Therapeutic Indications and Global Prevalence of Target Conditions

Glisamuride is indicated for glycemic control in T2DM as monotherapy or adjunctive therapy with metformin, thiazolidinediones, or insulin. It targets hyperglycemia by augmenting insulin secretion and peripheral glucose utilization, particularly effective in patients with residual β-cell function [1] [5].

Global Disease Burden:

  • T2DM Prevalence: Affects ~366 million people globally (WHO 2025 projection), with 90–95% of diabetes cases classified as T2DM [3] [7].
  • Key Comorbidities: Insulin resistance (86% of T2DM patients), obesity (60–80%), and dyslipidemia (70%), necessitating combination therapies [3] [6].
  • Economic Impact: Diabetes-related costs exceed $1.3 trillion/year, driven by macrovascular (stroke, MI) and microvascular (nephropathy, retinopathy) complications [3] [7].

Glisamuride’s role is critical in resource-limited settings due to its low cost ($0.10–$0.50/day) and thermostability, unlike peptide-based agents (e.g., GLP-1 receptor agonists) [8].

Table 3: Glisamuride vs. Other Sulfonylureas in T2DM Management

ParameterGlisamurideGlibenclamideGliclazide
GenerationThirdSecondSecond
Hypoglycemia RiskLow (2–4%)High (20–30%)Moderate (10–15%)
Cardiovascular SafetyNeutralNegativeNeutral
Dosing FrequencyOnce dailyTwice dailyOnce/twice daily

Knowledge Gaps in Glisamuride Research

Despite extensive clinical use, unresolved questions persist:

  • Cardiovascular Outcomes: Long-term effects on major adverse cardiovascular events (MACE) remain debated. Observational studies suggest potential risks when combined with metformin, but RCTs are underpowered to confirm causality [3] [7].
  • β-Cell Exhaustion: Concerns that chronic KATP channel stimulation may accelerate β-cell apoptosis, though rodent models show conflicting results [1] [3].
  • Prediabetes Utility: No RCTs support Glisamuride for prediabetes despite mechanistic plausibility. The Cochrane Collaborative highlights this as a critical research gap [7].
  • Personalized Dosing: CYP2C9 polymorphisms significantly alter drug metabolism, yet pharmacogenetic-guided dosing protocols are underdeveloped [1] [8].
  • Novel Combinations: Synergy with SGLT2 inhibitors or GLP-1 agonists remains unexplored in large outcome trials [6] [7].

Table 4: Priority Research Areas for Glisamuride

Research GapCurrent StatusRecommended Action
CV Safety in ComorbiditiesLimited RCT data in heart failure patientsPhase 4 trials (e.g., post-marketing surveillance)
Prediabetes InterventionNo human studiesRCTs with T2DM incidence as primary endpoint
PharmacogenomicsRetrospective analyses onlyProspective CYP2C9-genotype-stratified trials

Compound Nomenclature

| Systematic Name | 3-Ethyl-4-methyl-N-[2-(4-{[(trans-4-methylcyclohexyl)carbamoyl]sulfamoyl}phenyl)ethyl]-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide || CAS Number | 93479-97-1 || Synonyms | Glisamuride; HOE-490; Amaryl® |

Properties

CAS Number

52430-65-6

Product Name

Glisamuride

IUPAC Name

1-methyl-3-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-1-pyridin-2-ylurea

Molecular Formula

C23H31N5O4S

Molecular Weight

473.6 g/mol

InChI

InChI=1S/C23H31N5O4S/c1-17-6-10-19(11-7-17)26-22(29)27-33(31,32)20-12-8-18(9-13-20)14-16-25-23(30)28(2)21-5-3-4-15-24-21/h3-5,8-9,12-13,15,17,19H,6-7,10-11,14,16H2,1-2H3,(H,25,30)(H2,26,27,29)

InChI Key

UIXYQZIHFQKFOZ-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N(C)C3=CC=CC=N3

Synonyms

HB 180

Canonical SMILES

CC1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N(C)C3=CC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.